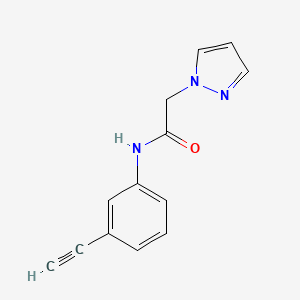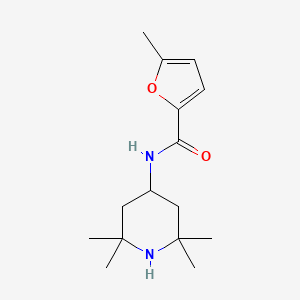
N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide, also known as MPB, is a compound that has been extensively studied for its potential applications in scientific research. MPB is a small molecule inhibitor that has shown promise in a variety of fields, including cancer research, neuroscience, and immunology. In
Mécanisme D'action
The mechanism of action of N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide involves its inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition by N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide leads to DNA damage and ultimately cell death. Additionally, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to inhibit the activity of certain protein kinases, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of PARP and protein kinases, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to induce the production of reactive oxygen species (ROS) and to modulate the activity of various signaling pathways. Additionally, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide for lab experiments is its specificity for PARP inhibition, which allows for targeted inhibition of this enzyme without affecting other cellular processes. Additionally, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for in vivo studies. However, one limitation of N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide is its relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are many potential future directions for research on N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide. Additionally, further studies are needed to elucidate the precise mechanisms by which N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide modulates various signaling pathways and to explore its potential applications in the treatment of neurodegenerative and autoimmune diseases. Finally, there is a need for more in vivo studies to better understand the pharmacokinetics and pharmacodynamics of N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide and to evaluate its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide involves several steps, including the reaction of 1-methylpyrazole-4-carboxylic acid with 4-bromo-1-fluorobenzene to form a key intermediate. This intermediate is then reacted with pyrrole in the presence of a palladium catalyst to yield N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to have potential applications in a variety of scientific research fields. In cancer research, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In neuroscience, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-18-11-13(10-16-18)17-15(20)12-4-6-14(7-5-12)19-8-2-3-9-19/h2-11H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATSXIINJOYGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7539651.png)
![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)



![N-methyl-2-[4-[[2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetyl]amino]piperidin-1-yl]acetamide](/img/structure/B7539704.png)
